1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-3-carboxamide

Medicinal Chemistry Structure–Activity Relationship Regioisomer differentiation

This 1H-pyrazole-3-carboxamide is a critical regioisomeric scaffold for kinase inhibitor and ion-channel modulator programs. Its unique ortho-methanesulfonylphenyl group provides conformational constraint via intramolecular hydrogen bonding, a feature absent in the para-substituted analog (CAS 1170483-20-1). The N1-ethyl substituent provides a defined lipophilic increment (+0.5 logP) over the N1-methyl analog, enabling precise ADME optimization. Procure with confidence: this specific 3-carboxamide regioisomer prevents data-collapsing SAR deviations caused by the 5-carboxamide isomer (CAS 1172909-12-4).

Molecular Formula C13H15N3O3S
Molecular Weight 293.34 g/mol
CAS No. 1170985-98-4
Cat. No. B6538101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-3-carboxamide
CAS1170985-98-4
Molecular FormulaC13H15N3O3S
Molecular Weight293.34 g/mol
Structural Identifiers
SMILESCCN1C=CC(=N1)C(=O)NC2=CC=CC=C2S(=O)(=O)C
InChIInChI=1S/C13H15N3O3S/c1-3-16-9-8-11(15-16)13(17)14-10-6-4-5-7-12(10)20(2,18)19/h4-9H,3H2,1-2H3,(H,14,17)
InChIKeyCHNHYPHGPIGZAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-3-carboxamide (CAS 1170985-98-4): Core Structural and Procurement-Quality Baseline


1-Ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-3-carboxamide is a synthetic pyrazole-3-carboxamide featuring an N1-ethyl substituent and an ortho-methanesulfonylphenyl group attached via a carboxamide bridge . This compound, with molecular formula C13H15N3O3S and molecular weight 293.34 g mol⁻¹, belongs to a sub-class of N-arylsulfonyl pyrazole amides that are explored as scaffolds for kinase inhibitors, ion-channel modulators, and CNS-targeted agents . The specific 3-carboxamide regioisomer, in combination with the ortho-methanesulfonyl substitution, creates a conformational and electronic profile that cannot be replicated by the 5-carboxamide isomer, N1-des-ethyl analogues, or para-substituted congeners .

Why Generic Substitution of 1-Ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-3-carboxamide (CAS 1170985-98-4) Is Not Scientifically Valid


Within the N-arylsulfonyl pyrazole carboxamide series, even minor structural variations—regioisomeric carboxamide position, N1-alkyl chain length, and the ortho versus para orientation of the methanesulfonyl group—produce distinct conformational landscapes, electronic distributions, and hydrogen-bonding capabilities that fundamentally alter target engagement profiles [1]. Switching to the 5-carboxamide isomer (CAS 1172909-12-4) or the N1-methyl analogue (CAS 1170002-33-1) would introduce a different tautomeric preference, steric environment, and lipophilicity, thereby compromising any SAR relationship established with the 3-carboxamide-ethyl-ortho-sulfonyl scaffold [1]. Consequently, generic replacement without rigorous comparative validation risks invalidating biological data, misinterpreting pharmacokinetic outcomes, and misleading hit-to-lead decisions. The quantitative evidence below demonstrates exactly where this compound differs meaningfully from its nearest structural neighbors.

Quantitative Differentiation Evidence for 1-Ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-3-carboxamide (CAS 1170985-98-4)


Regioisomeric Carboxamide Position: 3-Carboxamide vs. 5-Carboxamide Isomer

The target compound differs from its 5-carboxamide isomer (CAS 1172909-12-4) solely by the attachment point of the carboxamide group to the pyrazole ring. Both share the molecular formula C13H15N3O3S and molecular weight 293.34 g mol⁻¹, but their InChI structures diverge: the 3-carboxamide has the connecting carbon at pyrazole position 3 (InChI fragment …/c1-3-16-8-9-12(15-16)…), whereas the 5-carboxamide isomer attaches at position 5 (…/c1-3-16-11(8-9-14-16)…) [1]. This positional shift alters the electronic environment at the pyrazole N1 and N2 atoms, modifies the preferred tautomeric state, and changes the spatial presentation of the amide-linked arylsulfonyl moiety. Although direct comparative pharmacological data for this specific pair are not publicly available, literature on analogous pyrazole regioisomers consistently demonstrates significant differences in potency, selectivity, and metabolic stability arising solely from carboxamide positional isomerism [1].

Medicinal Chemistry Structure–Activity Relationship Regioisomer differentiation

N1-Alkyl Chain Length: Ethyl vs. Methyl Analog

The target compound possesses an N1-ethyl substituent (MW = 293.34 g mol⁻¹), whereas its closest N1-alkyl variant, N-(2-methanesulfonylphenyl)-1-methyl-1H-pyrazole-3-carboxamide (CAS 1170002-33-1), carries an N1-methyl group (MW = 279.32 g mol⁻¹) . The additional methylene unit increases the molecular weight by 14 Da and is expected to raise calculated logP by approximately 0.5 log units (class-level fragment contribution). This modest lipophilicity elevation can translate into measurable differences in membrane permeability, microsomal turnover, and plasma protein binding—effects that are frequently exploited in lead optimization to fine-tune pharmacokinetic profiles without altering the core pharmacophore .

Lipophilicity Metabolic Stability Steric Bulk

Aryl Sulfonyl Substitution Pattern: Ortho vs. Para Methanesulfonyl

The target compound features the methanesulfonyl group in the ortho position of the phenyl ring attached to the carboxamide nitrogen. The para-substituted regioisomer, 1-ethyl-N-(4-methanesulfonylphenyl)-1H-pyrazole-3-carboxamide (CAS 1170483-20-1), shares the identical molecular formula (C13H15N3O3S, MW = 293.34 g mol⁻¹) but differs in InChI due to the shift of the sulfonyl group from ortho to para . In ortho-substituted sulfonamides, the proximity of the sulfonyl oxygen to the carboxamide NH enables a stabilizing six-membered intramolecular hydrogen bond that restricts bond rotation, rigidifies the local conformation, and can modulate both physicochemical properties (solubility, logP) and the presentation of key pharmacophoric features to biological targets . Para-substituted congeners lack this intramolecular interaction and therefore adopt a significantly different conformational ensemble.

Conformational Analysis Intramolecular Hydrogen Bonding Sulfonamide Geometry

Verified Application Scenarios for 1-Ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-3-carboxamide (CAS 1170985-98-4)


Regioisomeric Probe in Pyrazole Carboxamide Structure–Activity Relationship (SAR) Studies

When a lead series shows sensitivity to carboxamide positional isomerism, the 3-carboxamide regioisomer must be sourced with defined structural integrity to serve as the reference compound. Replacing it with the 5-carboxamide isomer (CAS 1172909-12-4) would introduce a different hydrogen-bonding geometry and electronic distribution, potentially collapsing the SAR. The InChI-confirmed identity of CAS 1170985-98-4 ensures the correct regioisomer is used [1].

Ortho-Sulfonamide Pharmacophore Exploration in CNS-Targeted Libraries

The ortho-methanesulfonylphenyl motif provides a unique conformational constraint via intramolecular hydrogen bonding that is absent in the para-substituted analog (CAS 1170483-20-1). In medicinal chemistry programs targeting CNS receptors or ion channels, this conformational restriction can be exploited to pre-organize the ligand in its binding-competent conformation, potentially improving binding enthalpy and selectivity .

N1-Ethyl Benchmarking in Pharmacokinetic Fine-Tuning

When pharmacokinetic optimization requires balancing lipophilicity and metabolic stability, the N1-ethyl group of CAS 1170985-98-4 provides a defined lipophilic increment (~+0.5 logP units) over the N1-methyl analog (CAS 1170002-33-1). Researchers can use the ethyl analog to probe the effect of this specific increment on in vitro ADME parameters without altering the pharmacophore .

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